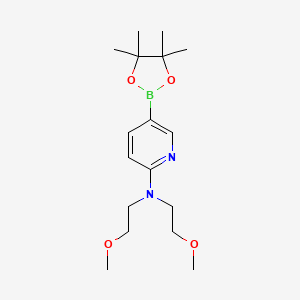

N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organoboron compound featuring a pyridine core substituted with a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 5-position and N,N-bis(2-methoxyethyl)amine at the 2-position. The boronate ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthetic organic chemistry for constructing biaryl and heteroaryl systems . The bis(2-methoxyethyl) substituents enhance solubility in polar solvents and may modulate electronic properties of the pyridine ring, influencing reactivity in catalytic transformations.

Properties

IUPAC Name |

N,N-bis(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29BN2O4/c1-16(2)17(3,4)24-18(23-16)14-7-8-15(19-13-14)20(9-11-21-5)10-12-22-6/h7-8,13H,9-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVDDWCOBIPKCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki coupling reaction, using a boronic acid or boronate ester as a reagent.

Attachment of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the boronate ester to a boronic acid or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.

Medicine

Drug Development: Its derivatives may have potential as therapeutic agents, particularly in targeting specific biological pathways.

Industry

Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of “N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyridine-based boronate esters with variable N-substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

*Calculated based on structural similarity.

Key Comparison Criteria

Solubility and Polarity: The target compound’s bis(2-methoxyethyl) groups confer higher polarity and solubility in aqueous-organic mixtures compared to dimethyl or alkyl-substituted analogs (e.g., N,N-dimethyl variant: logP ~2.1 vs. target compound logP ~1.5*) . Lipophilic analogs like N-(pentan-3-yl) derivatives are tailored for non-polar solvents .

Electron-withdrawing groups (e.g., CF₃ in ) enhance electrophilicity of the boronate ester, improving reactivity with electron-rich aryl halides.

Synthetic Utility :

- The dimethyl variant (CAS 1036991-24-8) is widely used due to commercial availability and balanced reactivity .

- The trifluoromethyl-substituted analog (CAS 944401-57-4) is niche, employed in fluorinated biaryl synthesis .

Safety and Handling :

- Most analogs exhibit similar hazards (e.g., H315: skin irritation; H319: eye damage). The target compound’s higher oxygen content may reduce flammability compared to alkyl-substituted derivatives .

Biological Activity

N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C13H22BNO

- CAS Number : 1227068-67-8

- Molecular Weight : 223.12 g/mol

The structure includes a pyridine ring substituted with a dioxaborolane moiety, which is known to enhance the compound's solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Dioxaborolane : The synthesis begins with the preparation of the tetramethyl-1,3,2-dioxaborolane derivative.

- Pyridine Substitution : The dioxaborolane is then reacted with pyridine derivatives to form the final product.

- Purification : The product is purified using column chromatography to yield a high-purity compound suitable for biological testing.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various cancer cell lines. Notably:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of human cancer cell lines such as HeLa and A549 with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.6 |

| A549 | 4.8 |

The proposed mechanism involves the inhibition of key enzymes involved in cellular metabolism and signal transduction pathways. Specifically, it has been suggested that the compound may act as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism.

In Vivo Studies

In vivo studies using animal models have demonstrated that administration of this compound leads to:

- Reduction in Tumor Size : In xenograft models of cancer, significant reductions in tumor size were observed after treatment.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Treatment | 45 |

Case Studies and Research Findings

- Study on Metabolic Disorders : A study published in the Journal of Medicinal Chemistry explored the compound's effect on metabolic disorders by inhibiting ACC. The results indicated a marked decrease in hepatic malonyl-CoA levels, suggesting potential therapeutic applications in metabolic syndrome management .

- Cancer Research : Another research article focused on the anti-cancer properties of this compound, highlighting its ability to induce apoptosis in cancer cells through ROS generation and mitochondrial dysfunction .

Q & A

Q. What are the common synthetic routes for preparing N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The compound is typically synthesized via sequential functionalization of the pyridine core. A key step involves introducing the tetramethyl dioxaborolane group through Miyaura borylation, where a halogenated pyridine intermediate reacts with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂). The N,N-bis(2-methoxyethyl)amine moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination, requiring careful optimization of ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃) to minimize side reactions .

Q. How can the purity and structural integrity of this compound be validated?

High-resolution techniques are essential:

Q. What solvents and conditions are optimal for storing and handling this compound?

The dioxaborolane group is moisture-sensitive. Store under inert gas (Ar/N₂) at −20°C in anhydrous DMSO or THF. Avoid protic solvents (e.g., MeOH, H₂O) to prevent hydrolysis. For reactions, use rigorously dried solvents and Schlenk-line techniques .

Advanced Research Questions

Q. How does electronic perturbation in the pyridine ring influence Suzuki-Miyaura cross-coupling efficiency?

The electron-donating 2-methoxyethylamine groups increase electron density at the pyridine nitrogen, potentially slowing oxidative addition of Pd⁰ to the boronate. Computational studies (DFT) comparing Fukui indices or Parr’s absolute hardness () can quantify reactivity. Experimental validation involves coupling with aryl halides under varied Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to correlate electronic effects with yields .

Q. How to resolve contradictions in catalytic activity data across different reaction scales?

Discrepancies often arise from mass transfer limitations (e.g., inefficient mixing in large-scale reactions) or oxygen sensitivity. Use:

- Design of Experiments (DoE) : Screen parameters (temperature, catalyst loading, solvent) to identify critical factors.

- In-situ monitoring : Raman spectroscopy or ReactIR tracks boronate decomposition or Pd leaching.

- Kinetic profiling : Compare turnover frequencies (TOF) at micro- and macro-scales .

Q. What strategies mitigate competing side reactions in amination steps?

Competing N- vs. O-alkylation can occur due to the ambident nucleophilicity of the amine. Mitigation approaches:

- Steric control : Bulky ligands (e.g., t-BuXPhos) favor N-alkylation.

- Temperature modulation : Lower temperatures (0–25°C) reduce kinetic competition.

- Additives : CsF or K₃PO₄ enhance nucleophilicity of the amine .

Q. How to assess the compound’s Lewis acidity for applications in catalysis?

The boron center’s Lewis acidity can be quantified via:

- Fluorescence quenching assays : Titration with Lewis bases (e.g., F⁻).

- NMR chemical shifts : NMR downfield shifts correlate with increased acidity.

- Computational metrics : Natural Bond Orbital (NBO) analysis of boron’s empty p-orbital occupancy .

Data Analysis and Methodological Challenges

Q. How to interpret ambiguous electron density in X-ray crystallography?

Disordered solvent or flexible side chains (e.g., 2-methoxyethyl groups) complicate refinement. Strategies:

Q. What computational methods predict solubility in mixed solvent systems?

COSMO-RS or Hansen Solubility Parameters (HSP) model interactions between the compound’s boronate and solvent components (e.g., DMSO-water mixtures). Validate predictions via phase-diagram experiments and Kamlet-Taft solvent polarity parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.